

## In-Depth Technical Guide: Preliminary Research on the Ionizable Lipidoid 93-O17O

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The lipidoid **93-O17O** is a novel, chalcogen-containing ionizable cationic lipidoid that has emerged as a promising vehicle for the formulation of lipid nanoparticles (LNPs).[1][2] These LNPs are instrumental in the delivery of various therapeutic payloads, including messenger RNA (mRNA) and cyclic GMP-AMP (cGAMP), for applications in gene editing and cancer immunotherapy. This technical guide provides a comprehensive overview of the preliminary research involving **93-O17O**, with a focus on its application in LNP formulations, detailed experimental protocols, and the associated signaling pathways.

### **Physicochemical Properties of 93-0170**

While detailed physicochemical data for **93-O17O** is not extensively available in the public domain, its classification as a chalcogen-containing ionizable cationic lipidoid provides insights into its structure and function. The presence of chalcogens (in this case, likely oxygen or sulfur) in the lipid structure can influence the physicochemical properties of the resulting LNPs, such as their stability, fusogenicity, and interaction with biological membranes. The ionizable cationic headgroup is crucial for the encapsulation of negatively charged payloads like mRNA and for facilitating endosomal escape within the target cell.



| Property          | Value                 | Reference |
|-------------------|-----------------------|-----------|
| CAS Number        | 2227214-78-8          | [2]       |
| Molecular Formula | C44H83N3O6            | [2]       |
| Purity            | ≥98%                  | [2]       |
| Formulation       | A solution in ethanol | [2]       |
| Storage           | -20°C                 | [2]       |

## **Key Research Applications of 93-O17O**

Preliminary studies have highlighted the utility of **93-O17O** in two primary research areas:

- mRNA Delivery for T-cell Engineering: LNPs formulated with 93-O17O have been investigated for their ability to deliver Cre recombinase mRNA to primary T lymphocytes in vivo.[3][4][5] This application is significant for the development of non-viral gene editing strategies in T-cells, a cornerstone of many immunotherapies.
- In Situ Cancer Vaccination: **93-O17O**, as part of an LNP formulation, has been used for the intratumoral delivery of the STING (Stimulator of Interferon Genes) agonist cGAMP. This approach aims to enhance the cross-presentation of tumor antigens and activate an antitumor immune response.[2]

## **Experimental Protocols**

## LNP Formulation for mRNA Delivery (Adapted from Zhao et al., 2020)

This protocol describes the formulation of LNPs for the delivery of Cre recombinase mRNA to T lymphocytes.

#### Materials:

- **93-O17O** (in ethanol)
- Cholesterol (in ethanol)



- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
  (DMG-PEG 2000) (in ethanol)
- Cre recombinase mRNA (in citrate buffer, pH 4.0)
- Ethanol
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)

#### Procedure:

- Lipid Stock Preparation: Prepare individual stock solutions of 93-O17O, cholesterol, DSPC, and DMG-PEG 2000 in ethanol. The precise concentrations should be calculated to achieve the desired molar ratio in the final LNP formulation.
- Lipid Mixture Preparation: Combine the lipid stock solutions in a molar ratio of 50:38.5:10:1.5 (93-O17O:Cholesterol:DSPC:DMG-PEG 2000).
- LNP Assembly: The lipid mixture in ethanol is rapidly mixed with the Cre mRNA solution in citrate buffer at a 1:3 volume ratio using a microfluidic mixing device.
- Dialysis: The resulting LNP solution is dialyzed against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.
- Characterization: The size, polydispersity index (PDI), and zeta potential of the LNPs are measured using dynamic light scattering (DLS). The encapsulation efficiency of mRNA is determined using a RiboGreen assay.

## In Situ Cancer Vaccination Protocol (Adapted from Chen et al., 2021)

This protocol outlines the use of 93-O170 LNPs for the intratumoral delivery of cGAMP.

Materials:



- 93-O17O-formulated LNPs (prepared as described above, encapsulating cGAMP instead of mRNA)
- cGAMP (in aqueous solution)
- Tumor-bearing mice (e.g., B16F10 melanoma model)
- Doxorubicin (optional, for inducing immunogenic cell death)

#### Procedure:

- LNP-cGAMP Formulation: Prepare LNPs encapsulating cGAMP using a similar microfluidic mixing method as described for mRNA, with appropriate adjustments for the different payload.
- Animal Model: Establish tumors in mice by subcutaneous injection of cancer cells.
- Treatment (Optional): A low dose of doxorubicin can be administered intratumorally to induce immunogenic cell death and release of tumor antigens.
- Intratumoral Injection: Inject the **93-O17O**-LNP/cGAMP formulation directly into the tumor.
- Immune Response Analysis: At specified time points post-injection, tumors and draining lymph nodes can be harvested to analyze the infiltration of immune cells (e.g., CD8+ T cells, dendritic cells) by flow cytometry and the expression of inflammatory cytokines by qPCR or ELISA.

### **Quantitative Data Summary**

The following tables summarize key quantitative data from the preliminary studies involving **93-0170**.

Table 1: In Vivo T-cell Transfection Efficiency (Adapted from Zhao et al., 2020)[3][5]



| Target Cell Population | Gene Recombination Efficiency (%) |  |
|------------------------|-----------------------------------|--|
| CD4+ T lymphocytes     | 8.2                               |  |
| CD8+ T lymphocytes     | 6.5                               |  |

Table 2: Anti-Tumor Efficacy of 93-O17S-F/cGAMP (A related lipidoid, data from Chen et al., 2021)[2][6]

| Treatment Group                   | Tumor Growth Inhibition (%)            | Complete Tumor<br>Regression (%) |
|-----------------------------------|----------------------------------------|----------------------------------|
| PBS                               | 0                                      | 0                                |
| Doxorubicin + 93-O17S-<br>F/cGAMP | Not explicitly stated, but significant | 35                               |

Note: The Chen et al. study focused on a related lipidoid, 93-O17S. While **93-O17O** was mentioned as part of the initial screening, the detailed efficacy data was provided for 93-O17S.

# Signaling Pathways and Experimental Workflows LNP Formulation and mRNA Delivery Workflow





Click to download full resolution via product page

Caption: Workflow for LNP-mediated mRNA delivery to T lymphocytes.

## **cGAMP Delivery and STING Pathway Activation**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Imidazole-Based Synthetic Lipidoids for In Vivo mRNA Delivery into Primary T Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Technological breakthroughs and advancements in the application of mRNA vaccines: a comprehensive exploration and future prospects [frontiersin.org]
- 5. Unlocking the Therapeutic Applicability of LNP-mRNA: Chemistry, Formulation, and Clinical Strategies PMC [pmc.ncbi.nlm.nih.gov]
- 6. In situ cancer vaccination using lipidoid nanoparticles PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Preliminary Research on the Ionizable Lipidoid 93-O17O]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8236322#preliminary-research-studies-involving-93o17o]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com